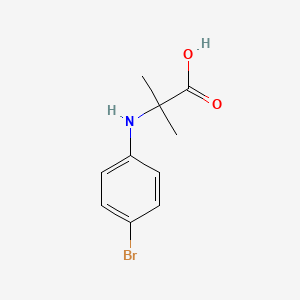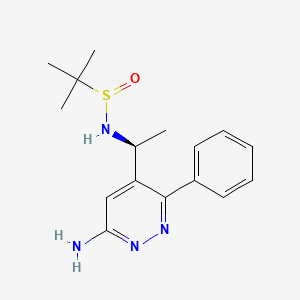
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s unique structure, featuring a pyridazine ring and a sulfinamide group, suggests potential biological activity and utility in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction or other suitable arylation methods.
Formation of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as agonists or antagonists.
Modulating Pathways: Affecting signaling pathways or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group.
Uniqueness
The uniqueness of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H22N4OS |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-[(1S)-1-(6-amino-3-phenylpyridazin-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)13-10-14(17)18-19-15(13)12-8-6-5-7-9-12/h5-11,20H,1-4H3,(H2,17,18)/t11-,22?/m0/s1 |
Clave InChI |
OEEVICYERWCFTE-OEIUOCRHSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


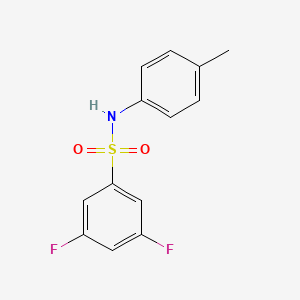
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)

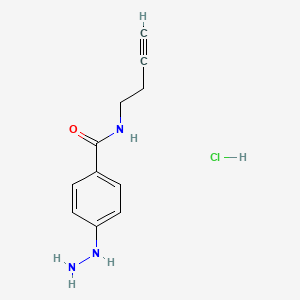
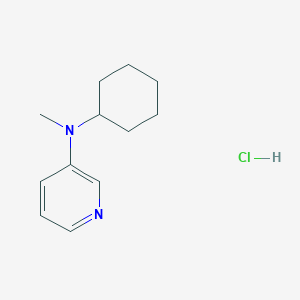
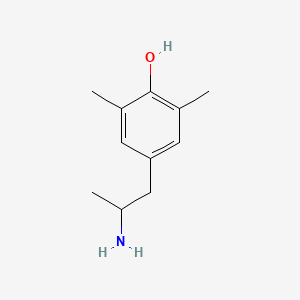
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
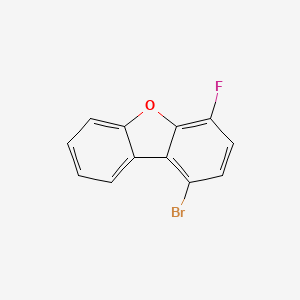
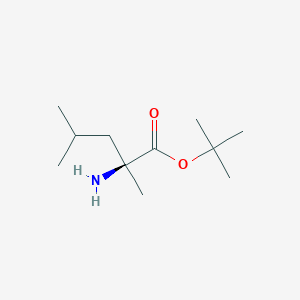
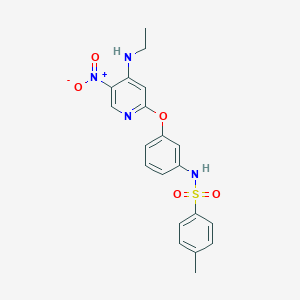
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)

